molecular formula C14H18O4 B13885610 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde

4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde

Cat. No.: B13885610
M. Wt: 250.29 g/mol
InChI Key: CJKLVBZCQRQAHN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes Benzaldehydes are aromatic aldehydes with a benzene ring substituted with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde can be achieved through several synthetic routes

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzoic acid.

    Reduction: 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy and methoxymethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxymethoxy and 2-methylprop-2-enyl groups.

    2-Methoxy-4-(methoxymethoxy)benzaldehyde: Similar structure but different substitution pattern.

    3-(2-Methylprop-2-enyl)-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

Uniqueness

4-Methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

4-methoxy-2-(methoxymethoxy)-3-(2-methylprop-2-enyl)benzaldehyde

InChI

InChI=1S/C14H18O4/c1-10(2)7-12-13(17-4)6-5-11(8-15)14(12)18-9-16-3/h5-6,8H,1,7,9H2,2-4H3

InChI Key

CJKLVBZCQRQAHN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1OCOC)C=O)OC

Origin of Product

United States

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